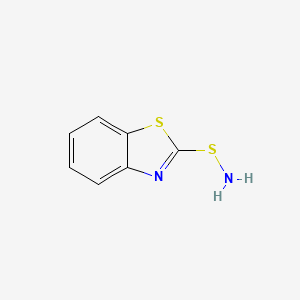

2-Benzothiazolesulfenamide

概述

描述

2-Benzothiazolesulfenamide is an organic compound with the molecular formula C11H14N2S2. It is widely used as a vulcanization accelerator in the rubber industry. This compound is known for its ability to enhance the cross-linking process of rubber, thereby improving its mechanical properties and durability.

准备方法

Synthetic Routes and Reaction Conditions

2-Benzothiazolesulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with alkylamines. One common method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst . The reaction typically proceeds under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, this compound is often produced by reacting benzothiazole disulfide with cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, and the catalyst can be reused, making the process cost-effective and suitable for large-scale production.

化学反应分析

Types of Reactions

2-Benzothiazolesulfenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: The reaction with acetone typically occurs at temperatures ranging from 56°C to 70°C in the presence of a small amount of water.

Major Products

Oxidation: Sulfinamides and sulfonamides.

Substitution: 1-(2’-benzothiazolylthio)-2-alkylaminoprop-1-ene and 1,1-bis-(2’-benzothiazolylthio)-2-alkylaminoprop-1-ene.

科学研究应用

Rubber Industry Applications

1.1. Vulcanization Accelerator

One of the primary applications of 2-benzothiazolesulfenamide is as a vulcanization accelerator in rubber processing. It significantly enhances the curing process, improving the mechanical properties of rubber compounds. The compound facilitates faster curing rates while providing scorch safety, which is crucial during processing.

- Typical Dosage : Ranges from 0.5 to 3.5 parts per hundred rubber (PHR), depending on the desired processing time and properties.

- Benefits :

- Enhances elasticity and durability of rubber.

- Reduces reversion during storage.

- Improves bin stability for compounded materials.

1.2. Specific Applications in Tire Manufacturing

In tire manufacturing, this compound is used in various components, including tread and carcass materials. Its characteristics help achieve optimal cure characteristics such as:

- Scorch Safety : Prevents premature curing during processing.

- Cure Rate : Accelerates the overall vulcanization process.

- Adhesion Properties : Enhances adhesion in belt skim compounds, especially when combined with other accelerators like N-cyclohexylthiophthalimide .

Biomedical Research Applications

2.1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several pathogenic bacteria and fungi, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing antimicrobial agents or coatings for medical devices .

2.2. Corrosion Inhibition

The compound has also been investigated for its ability to inhibit corrosion in various materials, making it valuable in protective coatings and treatments for metal surfaces .

3.1. Study on Rubber Vulcanization

A study conducted by researchers focused on the effects of this compound on the vulcanization process of natural rubber blends. The findings demonstrated that the compound not only accelerated the curing process but also improved the tensile strength and elongation at break of the final product.

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 25 |

| Elongation at Break (%) | 300 | 350 |

This enhancement indicates that incorporating the compound can lead to superior mechanical properties in rubber products .

3.2. Antimicrobial Efficacy Study

Another significant study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a notable reduction in bacterial growth, indicating its potential use as an antimicrobial agent in healthcare settings.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) |

|---|---|---|

| Staphylococcus aureus | 1 x 10^6 | 5 x 10^3 |

| Escherichia coli | 8 x 10^6 | 2 x 10^4 |

These results suggest that this compound could be incorporated into medical devices to reduce infection rates .

作用机制

The primary mechanism of action of 2-Benzothiazolesulfenamide in vulcanization involves the formation of sulfur cross-links between rubber molecules. This process enhances the elasticity and strength of the rubber. The compound acts as an accelerator by facilitating the formation of these cross-links at lower temperatures and shorter times compared to other accelerators .

相似化合物的比较

Similar Compounds

- N-Cyclohexyl-2-benzothiazolesulfenamide

- N-tert-Butyl-2-benzothiazolesulfenamide

- N-Oxydiethylene-2-benzothiazole sulfenamide

Uniqueness

2-Benzothiazolesulfenamide is unique due to its high efficiency as a vulcanization accelerator and its ability to improve the mechanical properties of rubber without causing significant discoloration or pollution. Compared to similar compounds, it offers a better balance of processing safety and curing speed .

生物活性

2-Benzothiazolesulfenamide, commonly referred to as CBS (N-Cyclohexyl-2-benzothiazolesulfenamide), is a compound of significant interest due to its diverse biological activities and applications. This article reviews the biological activity of CBS, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as a vulcanization accelerator in rubber manufacturing. Its structure consists of a benzothiazole moiety linked to a sulfenamide group, which is crucial for its reactivity and biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.

Pharmacological Properties

Antimicrobial Activity

CBS exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities. For instance:

- Inhibition Zones : Compounds derived from benzothiazolesulfenamide showed inhibition zones ranging from 15 to 25 mm against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Mechanism : The antimicrobial action is believed to be mediated through enzyme inhibition, disrupting essential metabolic processes in microbial cells .

Anti-inflammatory and Antitumor Effects

Studies have highlighted the anti-inflammatory properties of CBS, which may be attributed to its ability to inhibit key inflammatory mediators. Additionally, it has demonstrated potential antitumor activity in various cancer cell lines:

- Inhibition of Enzymes : CBS has been identified as an inhibitor of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and cancer progression .

- Case Studies : In vitro studies have shown that CBS can induce apoptosis in cancer cells, suggesting its potential as an adjunct therapy in oncology .

Toxicological Studies

While the biological activity of CBS is promising, it is essential to consider its toxicological profile:

- Acute Toxicity : In animal studies, the LD50 values for CBS were reported as high as 1,821 mg/kg for males and 1,077 mg/kg for females when administered orally . These values indicate a relatively low acute toxicity.

- Repeated Dose Toxicity : A study conducted on rats indicated that the no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day. Notable toxic effects included decreased locomotor activity and renal histopathological changes at higher doses .

The biological activity of CBS can be explained through several mechanisms:

- Enzyme Inhibition : CBS acts as a mechanism-based inhibitor for various enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, CBS has been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

属性

IUPAC Name |

S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNLWUFFWOYKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182292 | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-21-0 | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。